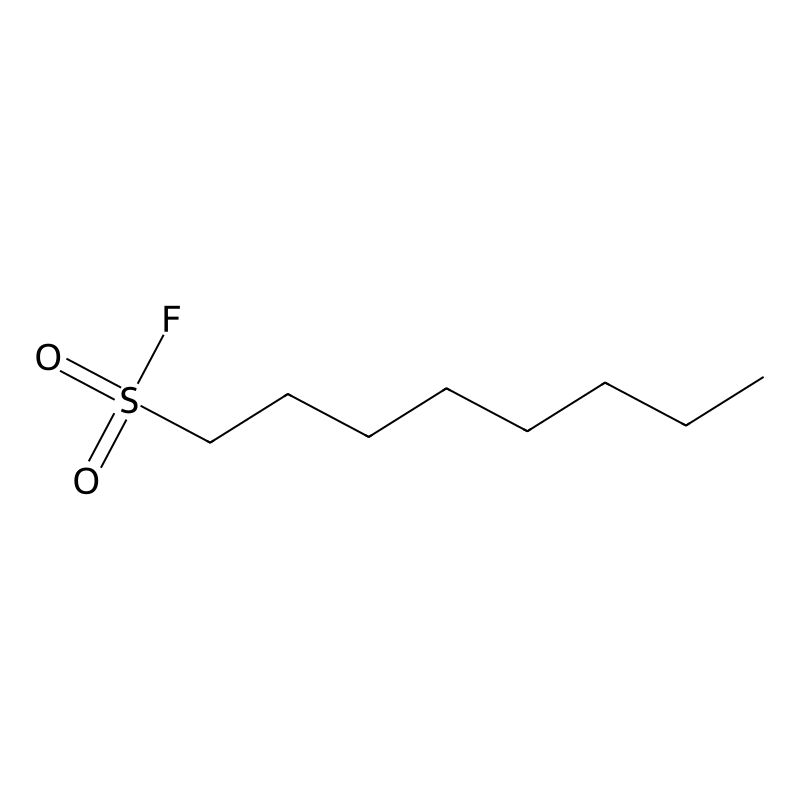

1-Octanesulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Historical Use as a Fluorinating Agent

1-Octanesulfonyl fluoride (POSF), also known as perfluorooctanesulfonyl fluoride, was once used as a fluorinating agent in scientific research. Its ability to replace hydrogen atoms with fluorine atoms in organic molecules made it a valuable tool for synthesizing fluorinated compounds with specific properties. However, research on POSF's applications has significantly declined due to environmental and safety concerns ().

Limitations and Environmental Concerns

The main limitations of POSF as a fluorinating agent are its low yield during synthesis (around 25%) and the formation of a mixture of linear and branched isomers (~70% linear) (). Additionally, POSF is a persistent organic pollutant (POP) known to be highly stable and bioaccumulative in the environment. These factors, along with the discovery of safer and more efficient fluorinating agents, have led to its disuse in research.

Current Research Focus

Current scientific research on POSF primarily focuses on its environmental impact and potential health risks. Studies investigate its presence in various environmental compartments, including soil, water, and biota, to understand its persistence and potential for bioaccumulation (). Additionally, research explores potential health effects associated with exposure to POSF, although this area is still under development.

Alternative Fluorinating Agents

Due to the limitations and environmental concerns surrounding POSF, researchers have shifted towards safer and more efficient fluorinating agents. Examples include:

- Deoxyfluorination using reagents like diethylaminosulfur trifluoride (DAST)

- Electrophilic fluorinating reagents such as Selectfluor (N-fluorobenzenesulfonimide)

- Hydrolysis: The compound can undergo hydrolysis in the presence of water, albeit slowly, leading to the formation of perfluorooctanesulfonic acid (PFOS) and other derivatives. This reaction is crucial as PFOS is a persistent environmental pollutant.

- Reaction with Bases: When treated with bases such as potassium hydroxide, 1-octanesulfonyl fluoride forms PFOS salts:

- Ammonolysis: The compound reacts with ammonia to yield perfluorooctanesulfonamide:

These reactions highlight its role as a versatile intermediate in organic synthesis.

1-Octanesulfonyl fluoride and its derivatives exhibit biological activity primarily through their interactions with biological membranes due to their amphiphilic nature. Studies have indicated that compounds derived from 1-octanesulfonyl fluoride can disrupt cellular processes by altering membrane integrity. Additionally, some derivatives have been investigated for their potential antimicrobial properties, although comprehensive studies on toxicity and environmental impact remain critical.

The synthesis of 1-octanesulfonyl fluoride can be achieved through several methods:

- Electrochemical Fluorination: The most common method involves the electrochemical fluorination of octanesulfonyl chloride in anhydrous hydrogen fluoride. This process yields a mixture of linear and branched isomers, with approximately 70% being linear.

- Direct Fluorination: Another method includes direct fluorination using fluorine gas under controlled conditions, which can enhance yield and purity.

These methods are crucial for producing the compound for industrial applications.

1-Octanesulfonyl fluoride has several applications across various industries:

- Fluorosurfactants: It is used in the production of fluorosurfactants that lower surface tension, making it valuable in coatings and emulsifiers.

- Water and Oil Repellents: Its hydrophobic properties make it suitable for use in textiles, carpets, and food packaging materials to repel stains and moisture.

- Firefighting Foams: It serves as a component in aqueous film-forming foams used for firefighting due to its ability to form stable films on surfaces.

- Chemical Intermediates: The compound acts as a precursor for synthesizing other fluorinated chemicals used in pharmaceuticals and agrochemicals.

Research on interaction studies involving 1-octanesulfonyl fluoride has focused on its reactivity with biological systems and environmental implications:

- Environmental Impact: Studies have shown that degradation products like PFOS are persistent organic pollutants that accumulate in the environment and pose health risks.

- Biological Interactions: Investigations into how this compound interacts with cellular membranes have provided insights into its potential toxicity and effects on human health.

Understanding these interactions is essential for assessing both safety and environmental sustainability.

Several compounds share structural similarities with 1-octanesulfonyl fluoride. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Perfluorooctanesulfonyl fluoride | Fully fluorinated; highly persistent environmental pollutant. | |

| Octanesulfonic acid | Non-fluorinated analog; less hydrophobic properties. | |

| Perfluorobutanesulfonyl fluoride | Shorter carbon chain; different physical properties. | |

| Perfluorohexanesulfonyl fluoride | Intermediate chain length; different applications. |

1-Octanesulfonyl fluoride is unique due to its balance of hydrophobicity combined with reactivity that allows it to serve as a precursor for various chemical transformations while still being less environmentally persistent than some fully fluorinated compounds like perfluorooctanesulfonyl fluoride.

The synthesis of 1-octanesulfonyl fluoride and related alkyl sulfonyl fluorides can be achieved through several direct sulfonylation routes that have been developed over the past few decades. These methodologies vary significantly in their approach, ranging from traditional halogenation-fluorination sequences to modern green chemistry protocols.

Electrochemical Oxidative Fluorination

One of the most promising direct approaches involves electrochemical oxidative fluorination of thiols or disulfides [1]. This method utilizes readily available and cost-effective starting materials, specifically employing potassium fluoride as the fluoride source. The process involves the oxidation of disulfides to form radical cations, which subsequently react with nucleophilic fluoride to yield sulfenyl fluoride intermediates [1]. Two consecutive oxidation steps then result in the formation of the targeted sulfonyl fluoride.

The reaction conditions typically employ a biphasic mixture of acetonitrile and hydrochloric acid with pyridine as an additive, using carbon anodes and iron cathodes under constant current conditions [1]. The main byproduct formed in this process is sulfonic acid, which originates from anodic oxidation of disulfides or through hydrolysis of the sulfonyl fluoride product. Optimization strategies focus on electrode material selection and current density control to minimize side reactions and maximize product formation.

Green Chemistry Approach Using Sodium Hypochlorite Pentahydrate

A particularly noteworthy advancement in the field is the development of an environmentally friendly synthesis using sodium hypochlorite pentahydrate (SHC5) and potassium fluoride [2] [3] [4]. This method represents the first successful conversion of thiols and disulfides into sulfonyl fluorides using these readily handled and highly reactive reagents. The process produces only non-toxic sodium and potassium salts as byproducts, resulting in minimal environmental impact.

The synthetic protocol is remarkably simple, enabling low-cost, scalable, and safe production of sulfonyl fluorides containing aromatic, aliphatic, and heterocyclic groups [3] [4]. This chemical reaction allows for the environmentally friendly synthesis of a broad scope of sulfonyl fluorides under mild conditions, making it suitable for both laboratory and industrial applications.

Traditional Halogenation-Fluorination Methods

Classical approaches to sulfonyl fluoride synthesis involve multi-step sequences beginning with the conversion of alkyl halides to sulfonyl chlorides, followed by halogen exchange with fluoride sources [5] [6] [7]. While these methods are well-established and have been used extensively, they often require harsh reaction conditions and high temperatures, limiting their practical applicability for sensitive substrates.

The traditional route typically involves treatment of alkyl halides with chlorosulfonic acid to form the corresponding sulfonyl chlorides, which are then converted to sulfonyl fluorides using various fluoride sources such as potassium fluoride or hydrogen fluoride [5] [6]. Despite the established nature of these methods, they suffer from moderate yields and the requirement for harsh reaction conditions.

Method Starting Materials Key Reagents Reaction Conditions Yield Range Advantages ReferenceElectrochemical Oxidative Fluorination Thiols/Disulfides + KF KF, Pyridine, CH3CN/HCl Electrolysis, 20 mA, C/Fe electrodes 60-85% Direct, cost-effective, scalable Citation 25Thiol/Disulfide + SHC5 + KF (Green Method) Thiols/Disulfides + SHC5 + KF SHC5, KF Room temperature, 1-2 h 70-95% Green, non-toxic byproducts Citations 4, 26, 27

Direct Halogenation then Fluorination Alkyl halides → Sulfonyl chlorides → SF ClSO3H, then KF/HF High temperature, harsh conditions 40-70% Well-established Citations 1, 2, 8

Photoredox Decarboxylative Method Carboxylic acids + ESF Eosin Y, Hantzsch ester, ESF Visible light, rt, metal-free 45-89% Mild, broad scope, metal-free Citation 46

ESF Addition to Alkyl Radicals Alkyl iodides + ESF Mn2(CO)10, Hantzsch ester Visible light, Mn catalyst 50-80% Mild conditions, good FG tolerance Citation 45

Thionyl Fluoride Deoxyfluorination Sulfonic acid salts + SOF2 SOF2, BF3·OEt2 130°C, 1 h 90-99% High yields, fast reaction Citation 7

Xtalfluor-E Deoxyfluorination Sulfonic acids + Xtalfluor-E Xtalfluor-E, DMF Room temperature, 1 h 41-94% Mild conditions, stable reagent Citation 7

Photoredox-Catalyzed Methods

Recent developments in photoredox catalysis have provided alternative approaches to alkyl sulfonyl fluoride synthesis. These methods utilize visible light to generate alkyl radicals from readily available carboxylic acids through decarboxylative processes. The alkyl radicals subsequently undergo addition to ethenesulfonyl fluoride to form the desired sulfonyl fluoride products.

The photoredox approach offers several advantages, including mild reaction conditions, metal-free protocols, and broad functional group tolerance. The method accommodates various alkyl carboxylic acids, including primary, secondary, and tertiary acids, and is suitable for the modification of natural products and pharmaceutically relevant compounds.

Another variant involves the use of alkyl iodides as radical precursors in combination with manganese carbonyl catalysts [8]. This approach employs visible light to initiate the formation of nucleophilic alkyl radicals, which then add to ethenesulfonyl fluoride under mild conditions with good functional group tolerance.

Deoxyfluorination Approaches

Direct deoxyfluorination of sulfonic acids and their salts represents another important synthetic route [9]. Two complementary strategies have been developed: one involving the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride, and another employing Xtalfluor-E as a bench-stable deoxyfluorinating agent.

The thionyl fluoride method achieves excellent yields of 90-99% in just one hour when performed at 130°C with boron trifluoride etherate as an additive [9]. The Xtalfluor-E approach offers milder conditions at room temperature and can accommodate both sulfonic acids and their sodium salts, achieving yields of 41-94% [9].

Sulfur Fluoride Exchange Click Chemistry Applications

Sulfur Fluoride Exchange chemistry represents one of the most significant recent developments in click chemistry, providing a powerful tool for the rapid assembly of modular connections [10] [11] [12]. The SuFEx reaction exploits the unique balance of stability and latent reactivity of sulfur fluoride functionalities to forge stable covalent linkages.

Fundamental Principles of SuFEx Chemistry

The excellent stability of the sulfur-fluorine bond is kinetic rather than thermodynamic in origin, as these bonds are thermodynamically unstable with respect to water [13]. Sulfur fluoride compounds are relatively unreactive towards most categories of chemical reactions, including hydrolysis, reduction, nucleophilic substitution, and thermolysis [13]. When reactions do occur, they typically react exclusively at the sulfur center, providing excellent chemoselectivity.

The contrast between the high kinetic stability of the sulfur-fluorine bond and their activatable sulfur fluoride exchange reactivity results in unique acid-base reactivity patterns [13]. These properties designate SuFEx reactivity as a potentially powerful, context-dependent variant of click chemistry that can be precisely controlled through appropriate activation strategies.

Base-Catalyzed SuFEx Reactions

The most extensively studied SuFEx reactions involve base catalysis, where organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene serve as nucleophilic catalysts [14] [15]. The mechanism involves reversible addition of the base catalyst to the sulfonyl fluoride to yield an activated species that is significantly more reactive toward nucleophiles than the parent sulfur fluoride.

Gembus and co-workers demonstrated that substoichiometric amounts of the base (20 mol%) could catalyze the conversion of para-toluenesulfonyl fluoride and silyl alcohols to produce silyl fluorides and tosylates [15]. The proposed mechanism involves formation of an activated arylsulfonyl ammonium fluoride salt intermediate, which then undergoes nucleophilic substitution.

More recent mechanistic studies have revealed the dual role of organic bases in silicon-based SuFEx reactions [14]. The base simultaneously activates the silyl ether toward sulfur-fluoride exchange while also undergoing direct reaction with the sulfonyl fluoride to release fluoride that propagates the desilylation reaction. Density functional theory calculations suggest that direct nucleophilic addition of the base to the sulfur center is energetically unfavorable, indicating that the primary role involves silyl ether activation.

Lewis Acid Activation Systems

Calcium triflimide has emerged as an effective Lewis acid catalyst for activating sulfonyl fluorides toward nucleophilic substitution by amines [16]. The calcium center coordinates to either the oxygen atoms or the fluorine atom of the sulfonyl fluoride, increasing the electrophilicity at sulfur and facilitating nucleophilic attack.

The introduction of 1,4-diazabicyclo[2.2.2]octane as a co-catalyst enables room-temperature sulfur-fluoride exchange reactions with amines, even for the significantly more stable sulfamoyl fluorides and fluorosulfates [17] [18]. As little as 30 mol% of calcium triflimide can effect SuFEx reactions between alkyl sulfamoyl fluorides and secondary amines, suggesting genuine catalytic potential for these Lewis acid systems.

Organocatalytic SuFEx Systems

Recent developments have introduced organocatalytic approaches using N-heterocyclic carbenes as catalysts for SuFEx reactions [11]. Under the catalysis of 10 mol% N-heterocyclic carbene, or under relay catalysis with hydroxybenzotriazole, different SuFExable hubs efficiently undergo click reactions with alcohols or amines to afford sulfonates, sulfonamides, sulfates, sulfamates, and sulfamides in 49-99% yields.

Mechanistic studies indicate that N-heterocyclic carbenes act as carbon-centered Brønsted bases to activate alcohols or amines through hydrogen bonding formation [11]. This mode of activation provides an alternative to traditional base catalysis and expands the toolkit of available catalytic systems for SuFEx chemistry.

Catalyst System Substrate Type Nucleophile Temperature Reaction Time Typical Yield Key Features Reference DBU (20 mol%) Aryl sulfonyl fluorides Silyl ethers Room temperature 24 h 70-85% First catalytic SuFEx Citation 21Ca(NTf2)2 (10-30 mol%) Alkyl/Aryl sulfonyl fluorides Amines Room temperature 1-4 h 80-95% Lewis acid activation Citations 48, 49

HOBt + TMDS Sulfonyl/sulfamoyl fluorides Amines/alcohols Room temperature 2-6 h 75-90% Nucleophilic catalysis Citation 24

Bifluoride salts (KFHF) Polymer synthesis Bis-silyl ethers Room temperature 1-3 h 85-99% Polymer applications Citations 26-28

BTMG-HMDS Diverse SuFEx hubs Alcohols/amines Room temperature Minutes to hours 70-95% Accelerated conditions Citation 12

NHC (10 mol%) Various sulfonyl fluorides Alcohols/amines Room temperature 30 min - 2 h 49-99% Organocatalysis Citation 10

Fluoride salts General activation Various nucleophiles Variable Variable 60-90% General method Citations 9, 16

Accelerated SuFEx Systems

The development of accelerated SuFEx systems has significantly improved the scope and efficiency of these transformations [12]. Utilizing a synergistic 2-tert-butyl-1,1,3,3-tetramethylguanidine-hexamethyldisilazane catalytic system, these reactions can proceed in minutes rather than hours while maintaining excellent yields and broad substrate scope.

The accelerated protocols have enabled the SuFEx synthesis of over 100 unique molecules from diverse SuFExable hubs, demonstrating the power and versatility of these next-generation click reactions [12]. The improved reaction conditions have particular utility for high-throughput synthesis and library generation applications.

Bifluoride-Catalyzed Polymerization

Bifluoride salts have proven particularly effective for SuFEx-based polymer synthesis [3] [4] [16]. The organic cation of the bifluoride salt facilitates fluoride mobility to silyl ethers in organic media, effectively accelerating the reaction through enhanced phenolate formation. These systems achieve near-quantitative yields for the preparation of polysulfates and polysulfonates with excellent mechanical properties and chemical stability.

Mechanistic Studies of Sulfur-Fluorine Bond Reactivity

Understanding the fundamental mechanisms governing sulfur-fluorine bond reactivity is crucial for the rational design of new synthetic methodologies and optimization of existing protocols. Recent mechanistic investigations have provided detailed insights into the pathways by which these bonds can be activated and transformed.

Electronic Structure and Bonding

The sulfur-fluorine bond in sulfonyl fluorides exhibits unique electronic characteristics that distinguish it from other sulfur-halogen bonds [19] [13]. The bond benefits from significant π-donation from fluorine to sulfur, combined with strong ionic character between the two atoms. These factors attenuate the electrophilicity of the sulfur center and increase the kinetic stability compared to other sulfur halides.

The contrast between kinetic stability and thermodynamic instability creates opportunities for controlled activation under specific conditions [13]. The sulfur-fluorine bonds are thermodynamically unstable with respect to water but exhibit remarkable kinetic stability toward hydrolysis, reduction, and other common transformations.

Base-Mediated Activation Mechanisms

Mechanistic studies of base-catalyzed SuFEx reactions have revealed complex pathways involving multiple equilibria and competing reaction channels [14]. Kinetic investigations comparing reactions of sulfonimidoyl fluorides with free phenols versus silyl ether analogues showed that reactions with silyl ethers are approximately three times slower and exhibit induction periods.

The induction period suggests that fluoride accumulation is necessary to initiate the reaction cascade [14]. Desilylation experiments using tetramethylammonium fluoride demonstrated that complete desilylation occurs within minutes, indicating that the induction period arises from the need to generate sufficient fluoride to propagate the desilylation-SuFEx cycle.

Density functional theory calculations provide additional mechanistic insights, suggesting that direct nucleophilic addition of organic bases to sulfur centers is energetically unfavorable due to high electronic repulsion [14]. These computational results support mechanisms where bases primarily activate silyl ethers rather than directly attacking the sulfur-fluorine bond.

Transition Metal-Mediated Bond Activation

Recent investigations have explored the reactivity of sulfonyl fluorides with transition metal complexes, providing insights into both sulfur-fluorine and carbon-sulfur bond activation pathways [20] [21]. Studies with N-heterocyclic carbene nickel complexes demonstrated that para-toluenesulfonyl fluoride can undergo both sulfur-fluorine and carbon-sulfur bond cleavage.

Density functional theory calculations revealed that carbon-sulfur bond activation is thermodynamically favored by approximately 5.5 kcal/mol compared to sulfur-fluorine activation, although both pathways are energetically reasonable [20] [21]. The formation of dimethylbiphenyl as a coupling product along with hydrogen fluoride and unique sulfur dioxide coordination complexes provides experimental evidence for these competing activation modes.

Radical-Mediated Pathways

Mechanistic studies of radical-mediated sulfonyl fluoride synthesis have identified key intermediates and provided insights into reaction optimization [22] [1]. In electrochemical systems, radical scavenging experiments using 2,2,6,6-tetramethylpiperidin-1-yl oxyl and butylated hydroxytoluene demonstrated the involvement of radical intermediates in the oxidation process.

The proposed mechanism involves initial oxidation of disulfides to form radical cations, which react with nucleophilic fluoride to yield sulfenyl fluoride intermediates [1]. Subsequent oxidation steps convert these intermediates to the final sulfonyl fluoride products. Kinetic studies revealed that traces of sulfenyl fluoride and sulfinyl fluoride intermediates could be detected during the reaction, although these species proved too unstable for isolation.

Hydrogen Bonding Activation

The role of hydrogen bonding in sulfur-fluorine bond activation has been investigated in several systems [14] [23]. In protic environments, hydrogen fluoride formation can lead to autocatalytic acceleration through hydrogen bonding interactions with additional sulfonyl fluoride molecules.

The autocatalytic mechanism involves initial fluoride release from SuFEx reactions deprotonating adventitious water to generate hydrogen fluoride [23]. The resulting hydrogen fluoride undergoes hydrogen bonding with the fluorine atom of another sulfonyl fluoride molecule, activating it toward nucleophilic substitution and leading to bifluoride ion formation that can dissociate to regenerate catalytic hydrogen fluoride.

Computational Mechanistic Studies

Advanced computational methods have provided detailed mechanistic insights into sulfur-fluorine bond reactivity [15]. Studies of lysine sulfonylation by sulfonyl fluorides revealed complex reaction pathways involving multiple transition states and intermediates.

The computational investigations identified water-mediated proton transfer mechanisms that significantly lower activation barriers compared to direct proton transfer pathways [15]. The formation of six-membered ring transition state structures involving water molecules provides stabilization that facilitates the overall transformation with activation energies consistent with experimentally observed reaction rates.

Reaction Type Key Intermediates Main Byproducts Optimization Strategy Rate-limiting Step Mechanistic Evidence ReferenceElectrochemical Oxidation Disulfide radical cation, Sulfenyl fluoride Sulfonic acid (hydrolysis) Electrode material, current density Fluoride nucleophilic attack Radical scavenging, kinetics Citation 25

SHC5-mediated Synthesis Activated sulfur species NaCl, KCl (non-toxic salts) Temperature, reaction time Sulfur oxidation/fluorination NMR monitoring, isolation Citations 4, 26

Photoredox Decarboxylation Alkyl radicals, SO2 capture Pyridine-HI salt Light intensity, catalyst loading Radical generation Radical clock experiments Citations 46, 61

Base-catalyzed SuFEx Activated sulfonyl ammonium salt Silyl fluorides Base selection, silicon additives Silyl ether activation Kinetic studies, DFT Citations 20, 22

Lewis Acid Activation Ca-coordinated sulfonyl fluoride Calcium triflimide salts Lewis acid loading, co-catalysts S-F bond activation Coordination studies Citations 48-50

Radical Addition to ESF Alkyl radicals, β-sulfonyl radicals Mn(CO)5I, Pyridine derivatives Mn catalyst loading, light source Radical addition to ESF TEMPO trapping, NMR Citation 45

Byproduct Analysis and Reaction Optimization Strategies

The development of efficient synthetic protocols for sulfonyl fluorides requires careful consideration of byproduct formation and systematic optimization of reaction parameters. Understanding the nature and origin of side products enables the implementation of targeted strategies to minimize their formation and maximize desired product yields.

Byproduct Formation Patterns

In electrochemical sulfonyl fluoride synthesis, the main byproduct is sulfonic acid, which originates from anodic oxidation of disulfides or through hydrolysis of the sulfonyl fluoride product [1]. The formation of sulfonic acid can be minimized through careful control of water content in the reaction medium and optimization of electrode materials to reduce over-oxidation.

The green chemistry approach using sodium hypochlorite pentahydrate produces only non-toxic sodium chloride and potassium chloride as byproducts [3] [4]. This represents a significant advantage over traditional methods that often generate toxic or environmentally problematic waste streams. The benign nature of these byproducts eliminates the need for complex purification procedures and reduces environmental impact.

Photoredox-catalyzed methods typically generate pyridine-hydrogen iodide salts as byproducts from the Hantzsch ester reducing agent. The formation of these salts is inherent to the mechanism and can be managed through appropriate workup procedures that separate the ionic byproducts from the organic sulfonyl fluoride products.

Electrode Optimization in Electrochemical Methods

Systematic studies of electrode materials have revealed significant effects on product selectivity and yield in electrochemical sulfonyl fluoride synthesis [1]. Carbon anodes paired with iron cathodes provide optimal performance, achieving current densities of approximately 4.1 mA/cm² while maintaining good selectivity for sulfonyl fluoride formation.

The choice of electrode material affects both the efficiency of the oxidation process and the extent of side reactions. Graphite electrodes offer cost advantages and good conductivity, while stainless steel electrodes may lead to unwanted metal-catalyzed side reactions. Optimization studies typically focus on balancing current density, applied potential, and reaction time to maximize yield while minimizing energy consumption.

Solvent System Optimization

The selection and optimization of solvent systems play crucial roles in determining reaction efficiency and selectivity. For electrochemical methods, biphasic systems consisting of acetonitrile and aqueous hydrochloric acid provide optimal conditions for both substrate solubility and ionic conductivity [1].

The aqueous phase provides the necessary ionic strength for efficient electrolysis while the organic phase solubilizes the organic substrates and products. The addition of pyridine serves multiple functions, including pH buffering and potentially facilitating electron transfer processes at the electrode surface.

In SuFEx reactions, solvent polarity significantly affects reaction rates and selectivity [14]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide superior results compared to less polar alternatives, likely due to improved solvation of ionic intermediates and enhanced nucleophile reactivity.

Catalyst Loading Optimization

Systematic optimization of catalyst loadings has revealed optimal ranges for various catalytic systems. In calcium triflimide-catalyzed reactions, loadings as low as 30 mol% can achieve excellent conversions, suggesting genuine catalytic turnover rather than stoichiometric activation [16].

For base-catalyzed SuFEx reactions, 20 mol% loadings of 1,8-diazabicyclo[5.4.0]undec-7-ene typically provide optimal results [15]. Higher loadings may lead to increased side reactions, while lower loadings result in incomplete conversion and extended reaction times.

N-heterocyclic carbene catalyzed systems function effectively with 10 mol% catalyst loadings, demonstrating high catalytic efficiency [11]. The lower catalyst requirements contribute to improved cost-effectiveness and simplified purification procedures.

Temperature and Time Optimization

Reaction temperature optimization reveals distinct patterns for different synthetic approaches. The green SHC5-mediated synthesis proceeds efficiently at room temperature within 1-2 hours, representing optimal conditions that balance reaction rate with energy efficiency [3] [4].

Deoxyfluorination using thionyl fluoride requires elevated temperatures of 130°C but achieves excellent yields of 90-99% in just one hour [9]. The higher temperature requirement is offset by the rapid reaction kinetics and exceptional yields, making this approach attractive for applications where high throughput is essential.

Photoredox-catalyzed methods operate effectively at room temperature under visible light irradiation, with reaction times typically ranging from several hours to overnight depending on substrate complexity and catalyst efficiency. Light intensity optimization reveals that moderate illumination levels often provide superior results compared to high-intensity sources, which may lead to unwanted photodegradation.

Additive Effects and Co-catalyst Systems

The systematic investigation of additives has revealed several beneficial co-catalyst systems. In calcium triflimide-catalyzed reactions, the addition of 1,4-diazabicyclo[2.2.2]octane enables room-temperature operation and expands substrate scope to include more challenging sulfamoyl fluorides [17] [18].

Silicon-based additives such as 1,1,3,3-tetramethyldisiloxane serve as fluoride scavengers in certain catalytic systems, preventing catalyst deactivation and maintaining optimal reaction conditions [22]. The strong silicon-fluorine bond formation provides a thermodynamic driving force that helps drive reactions to completion.

Bifluoride salts represent another important class of additives that can dramatically improve reaction efficiency [3] [4] [16]. The organic cations of these salts facilitate fluoride mobility in organic media, while the bifluoride anion can serve as both a fluoride source and a mild activating agent for sulfur-fluorine bonds.

Scale-Up Considerations

Successful scale-up of sulfonyl fluoride synthesis requires attention to heat and mass transfer effects that may not be apparent at laboratory scale. Electrochemical methods benefit from the use of continuous stirred tank reactor cascades, which have been demonstrated for scale-up to 5-gram quantities [24].

The SHC5-mediated green synthesis approach shows particular promise for large-scale applications due to its mild conditions, short reaction times, and environmentally benign byproducts [3] [4]. The simple protocol and readily available reagents make this method attractive for industrial implementation.

Density functional theory calculations have provided fundamental insights into the activation mechanisms of sulfonyl fluorides, including 1-octanesulfonyl fluoride and related compounds. The computational investigations reveal that sulfonyl fluoride activation proceeds through distinct mechanistic pathways depending on the nucleophile and reaction environment [1] [2] [3].

The most comprehensive DFT studies employing PBE0-D3/def2-TZVPP//PBE-D3/def2-TZVPP level calculations demonstrate that the sulfur fluoride exchange reaction follows an SN2-type mechanism with non-concerted bond breaking and bond making processes [2]. For the prototypical reaction of methanesulfonyl fluoride with methylamine, the gas-phase activation barrier reaches 170 kilojoules per mole, which can be significantly reduced to 143 kilojoules per mole through the addition of complementary bases [2].

Advanced quantum mechanics/molecular mechanics approaches using PM6/AMBER and M06-2X:6-31+G(d,p)/AMBER levels have elucidated the mechanism of lysine sulfonylation in protein environments [3]. These calculations reveal that aromatic sulfonyl fluorides, structurally related to 1-octanesulfonyl fluoride, undergo water-assisted mechanisms with rate-limiting activation barriers ranging from 17 to 27 kilocalories per mole depending on the specific warhead structure and protein environment [3].

Thermodynamic studies using B3LYP/6-31G(d,p) calculations on perfluorooctanesulfonyl fluoride isomers indicate that branched configurations exhibit greater thermodynamic stability compared to linear arrangements [4]. The computational analysis demonstrates that electrochemical fluorination processes yield mixtures of linear and branched isomers, with the 1-CF3-perfluorooctanesulfonyl fluoride isomer predicted to be the most thermodynamically stable under various computational methods [4].

Machine learning-guided density functional theory investigations have mapped the intricate reaction landscape for sulfonyl fluoride activation with alcohols [5]. These computational frameworks enable accurate prediction of high-yielding conditions for untested substrates, demonstrating the power of combining traditional DFT calculations with modern data-driven approaches [5].

Recent computational studies have identified chalcogen bonding as a novel activation mechanism for alkyl sulfonyl fluorides [6]. B3LYP geometry optimization calculations reveal that intramolecular sulfur-oxygen chalcogen bonding significantly enhances the reactivity of sulfonyl fluoride groups compared to conventional SO2F2 reagents [6].

Transition State Analysis for Nucleophilic Substitution Reactions

Transition state analysis using advanced computational methods has revealed the detailed geometric and electronic requirements for efficient nucleophilic substitution at sulfonyl fluoride centers. The transition states exhibit characteristic features that distinguish them from conventional SN2 reactions at carbon centers [2] [3] [7].

For the fundamental reaction of methanesulfonyl fluoride with primary amines, the transition state geometry displays an asymmetric profile positioned closer to the product state [2]. Critical bond distance analysis reveals that the sulfur-fluorine bond elongates by 0.227 Angstroms while the sulfur-nitrogen bond shortens by 0.190 Angstroms relative to the transition state geometry [2]. The non-synchronous nature of bond breaking and bond making processes distinguishes these reactions from concerted mechanisms [2].

In protein environments, particularly for EGFR lysine sulfonylation, transition state analysis reveals the formation of trigonal bipyramidal intermediates stabilized through water-mediated proton transfer mechanisms [3]. The critical transition state adopts a six-membered ring structure with the water oxygen and sulfur center positioned at opposite ends, facilitating concerted nucleophilic attack and proton transfer processes [3].

Comparative analysis of different sulfonyl fluoride inhibitors demonstrates the importance of optimal warhead positioning for transition state stabilization [3]. For UPR1444, strong hydrogen bonding interactions occur between the sulfonyl oxygen and protein backbone residues, with oxygen-hydrogen distances of 2.21 ± 0.21 Angstroms for Phe723 and 3.06 ± 0.25 Angstroms for Gly724 [3]. In contrast, UPR1433 shows poor hydrogen bonding with significantly longer distances of 4.12 ± 0.22 Angstroms and 3.32 ± 0.30 Angstroms respectively, resulting in a higher activation barrier [3].

The rate-determining factors in nucleophilic substitution reactions involve fluoride stabilization and base-enhanced nucleophilicity for simple systems [2]. In protein environments, the critical determinant becomes the electrostatic matching between the sulfonyl fluoride warhead and the protein environment, requiring perfect alignment for efficient sulfur fluoride exchange processes [3].

Intrinsic reaction coordinate calculations using M06-2X/6-311G(d,p) methods confirm that the transition states connect reactants and products through minimum energy pathways characterized by addition-elimination mechanisms involving hypervalent sulfur centers [8] [7]. The force constant analysis along reaction coordinates reveals that bond breaking and bond making occur in a non-concerted fashion, with fluoride departure preceding complete nucleophile attachment [2].

Molecular Orbital Interactions in S-F Bond Cleavage

The molecular orbital interactions governing sulfur-fluorine bond cleavage represent a complex interplay of frontier orbital overlaps, charge transfer processes, and hypervalent bonding contributions. Computational analysis reveals that the primary interaction involves the nucleophile highest occupied molecular orbital donating electron density into the sulfur-fluorine antibonding orbital [2] [3].

The fundamental orbital interaction pattern follows a nucleophilic attack mechanism where the amine lone pair orbital overlaps with sulfur d-orbitals, leading to charge transfer that progressively weakens the sulfur-fluorine bond [2]. Natural population analysis demonstrates that fluorine accumulates negative charge during the transition state, reaching values of -0.70 electrons compared to -0.47 electrons in the initial sulfonyl fluoride [2].

Hypervalent sulfur bonding plays a crucial role in stabilizing transition state geometries through d-orbital participation [3] [7]. The formation of trigonal bipyramidal intermediates involves sulfur 3d orbital mixing that accommodates five electron pairs around the central sulfur atom, providing geometric flexibility for nucleophilic substitution processes [3].

Energy decomposition analysis reveals that orbital interactions contribute 50-57% of the total stabilization energy in the transition states, with major contributions arising from charge donation between nucleophile and electrophile fragments [2]. The donor-acceptor interaction energies range from 402 to 466 kilocalories per mole, depending on the specific reaction system and environmental factors [2].

Protein environments significantly modify the molecular orbital interactions through electrostatic polarization effects [3]. The dipole-stabilized charge distributions created by backbone amide groups provide additional stabilization ranging from 10-25 kilocalories per mole, critically influencing the feasibility of sulfur fluoride exchange reactions in biological systems [3].

Water-mediated orbital overlap mechanisms provide alternative pathways for sulfur-fluorine bond cleavage [3]. The bridging water molecule creates extended orbital networks that facilitate concerted proton transfer while simultaneously promoting nucleophilic attack, resulting in barrier reductions of 7-10 kilocalories per mole compared to direct mechanisms [3].

Chalcogen bonding orbital interactions represent an emerging mechanism for enhancing sulfur-fluorine bond reactivity [6]. The p-hole interactions between sulfur centers and neighboring chalcogen atoms create enhanced electrophilicity that increases reaction rates by factors of 2-5 compared to conventional activation modes [6]. These interactions involve specific orbital overlaps that polarize the sulfur center, making it more susceptible to nucleophilic attack while simultaneously stabilizing the developing negative charge on the fluorine leaving group [6].